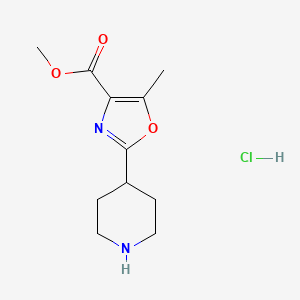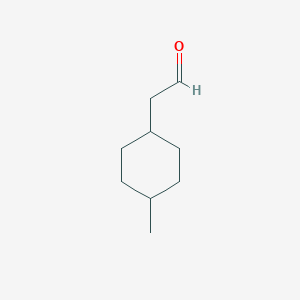
2-(4-Methylcyclohexyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylcyclohexyl)acetaldehyde is an organic compound characterized by the presence of an aldehyde group attached to a cyclohexane ring substituted with a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Methylcyclohexyl)acetaldehyde can be synthesized through several methods:
Oxidation of Alcohols: One common method involves the oxidation of 2-(4-Methylcyclohexyl)ethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Hydroformylation: Another method is the hydroformylation of 4-Methylcyclohexene, followed by hydrogenation to yield the desired aldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylcyclohexyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-(4-Methylcyclohexyl)acetic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield 2-(4-Methylcyclohexyl)ethanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: It can participate in aldol condensation reactions with other aldehydes or ketones to form β-hydroxy aldehydes or ketones.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Condensation: Base catalysts like sodium hydroxide or acid catalysts like sulfuric acid.
Major Products
Oxidation: 2-(4-Methylcyclohexyl)acetic acid.
Reduction: 2-(4-Methylcyclohexyl)ethanol.
Condensation: β-Hydroxy aldehydes or ketones.
Scientific Research Applications
2-(4-Methylcyclohexyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving aldehyde dehydrogenase enzymes.
Industry: Utilized in the production of fragrances and flavoring agents due to its aldehyde functional group.
Mechanism of Action
The mechanism of action of 2-(4-Methylcyclohexyl)acetaldehyde involves its reactivity as an aldehyde. It can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. The molecular targets and pathways involved depend on the specific reactions it participates in, such as enzyme-catalyzed oxidation or reduction processes.
Comparison with Similar Compounds
Similar Compounds
Acetaldehyde: A simpler aldehyde with a similar functional group but lacks the cyclohexane ring.
Benzaldehyde: Contains a benzene ring instead of a cyclohexane ring.
Cyclohexanecarboxaldehyde: Similar structure but without the methyl substitution.
Uniqueness
2-(4-Methylcyclohexyl)acetaldehyde is unique due to the presence of both a cyclohexane ring and a methyl group, which can influence its reactivity and applications compared to simpler aldehydes like acetaldehyde or benzaldehyde.
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2-(4-methylcyclohexyl)acetaldehyde |
InChI |
InChI=1S/C9H16O/c1-8-2-4-9(5-3-8)6-7-10/h7-9H,2-6H2,1H3 |
InChI Key |
JJYINMRODRODBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate](/img/structure/B13549341.png)
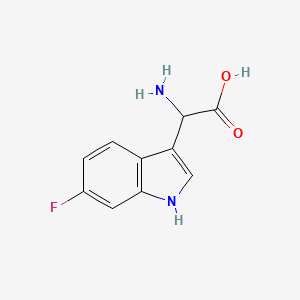
![tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/structure/B13549359.png)
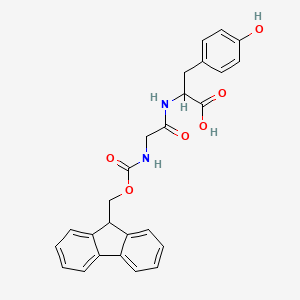
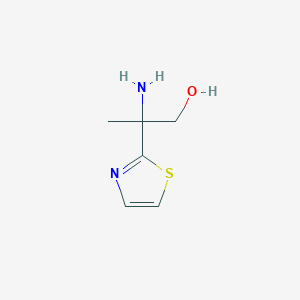
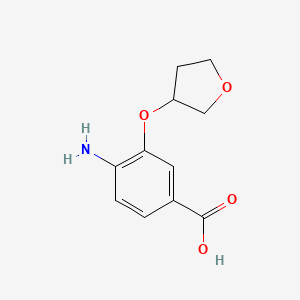


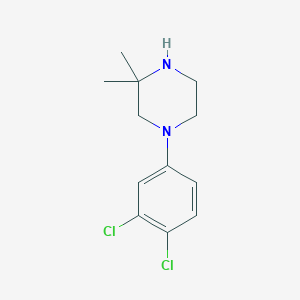
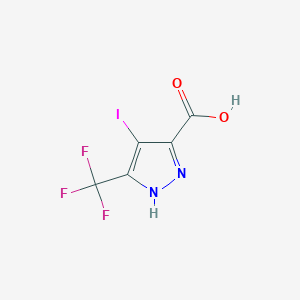

![4-[(2-Fluorophenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13549405.png)

